REACTION_CXSMILES
|
C1(C2C3C(=CC=CC=3)C=CC=2)C(O)=CC=C2C=1C=CC=C2.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.FC(F)(F)S(OC1C=CC2C(=CC=CC=2)C=1C1C2C(=CC=CC=2)C=CC=1OS(C(F)(F)F)(=O)=O)(=O)=O.C1(P(=O)C2C=CC=CC=2)C=CC=CC=1.[C:87]1([P:93]([C:123]2[CH:128]=[CH:127][CH:126]=[CH:125][CH:124]=2)([C:95]2[CH:104]=[CH:103][C:102]3[C:97](=[CH:98][CH:99]=[CH:100][CH:101]=3)[C:96]=2[C:105]2[C:114]3[C:109](=[CH:110][CH:111]=[CH:112][CH:113]=3)[CH:108]=[CH:107][C:106]=2[O:115]S(C(F)(F)F)(=O)=O)=[O:94])[CH:92]=[CH:91][CH:90]=[CH:89][CH:88]=1.[OH-].[Li+]>C(Cl)Cl.N1C=CC=CC=1>[C:123]1([P:93]([C:87]2[CH:88]=[CH:89][CH:90]=[CH:91][CH:92]=2)([C:95]2[CH:104]=[CH:103][C:102]3[C:97](=[CH:98][CH:99]=[CH:100][CH:101]=3)[C:96]=2[C:105]2[C:114]3[C:109](=[CH:110][CH:111]=[CH:112][CH:113]=3)[CH:108]=[CH:107][C:106]=2[OH:115])=[O:94])[CH:124]=[CH:125][CH:126]=[CH:127][CH:128]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
|
Name
|
2'-diphenylphosphinyl-2-trifluoromethanesulfonyloxy-1,1'-binaphthyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F)C1=CC=CC=C1
|
Name
|
Compound ( IX )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |